5-Bromo-3,4-dimethylthiophene-2-carboxylic acid
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Overview
Description
5-Bromo-3,4-dimethylthiophene-2-carboxylic acid is an organic compound with the molecular formula C7H7BrO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,4-dimethylthiophene-2-carboxylic acid typically involves the bromination of 3,4-dimethylthiophene followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position on the thiophene ring. The subsequent carboxylation can be achieved through various methods, including the use of carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,4-dimethylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-3,4-dimethylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Used in the development of materials with specific electronic or optical properties, such as organic semiconductors.
Mechanism of Action
The mechanism by which 5-Bromo-3,4-dimethylthiophene-2-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, the bromine atom and carboxylic acid group play crucial roles in determining reactivity and selectivity. The molecular targets and pathways involved can vary widely, from enzyme inhibition in biological systems to electron transport in materials science.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylthiophene-2-carboxylic acid: Lacks the bromine atom, leading to different reactivity and applications.
5-Bromo-2-thiophenecarboxylic acid: Similar structure but without the methyl groups, affecting its chemical properties.
5-Bromo-3-methylthiophene-2-carboxylic acid:
Uniqueness
5-Bromo-3,4-dimethylthiophene-2-carboxylic acid is unique due to the combination of bromine, methyl groups, and a carboxylic acid functional group on the thiophene ring. This unique structure imparts specific chemical properties that make it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-bromo-3,4-dimethylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-3-4(2)6(8)11-5(3)7(9)10/h1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOMBKBSYAUUQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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